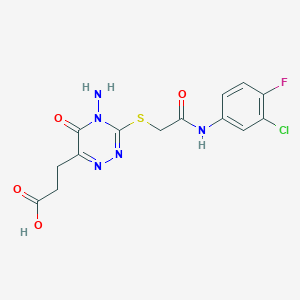
3-(4-Amino-3-((2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Amino-3-((2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a useful research compound. Its molecular formula is C14H13ClFN5O4S and its molecular weight is 401.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(4-Amino-3-((2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a triazine ring and a chloro-fluorophenyl moiety. Its molecular formula is C14H17ClFNO4S, with a molecular weight of approximately 336.8 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇ClFNO₄S |
| Molecular Weight | 336.8 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The triazine moiety is known to interact with various enzymes, potentially inhibiting their activity. This inhibition can lead to altered metabolic pathways in target cells.
- Antiproliferative Effects : Preliminary studies suggest that the compound exhibits antiproliferative effects on cancer cell lines, possibly through the induction of apoptosis.
- Targeting Specific Pathways : The presence of the chloro-fluorophenyl group may enhance lipophilicity and facilitate interaction with cellular membranes, allowing for better penetration and targeting of specific signaling pathways.
Anticancer Activity
A series of studies have evaluated the anticancer properties of this compound against various cell lines:
- Cell Lines Tested : A549 (lung adenocarcinoma), MCF-7 (breast cancer), and HeLa (cervical cancer).
-
Efficacy Results :
- A549 Cell Line : IC50 = 15 µM
- MCF-7 Cell Line : IC50 = 12 µM
- HeLa Cell Line : IC50 = 18 µM
These results indicate that the compound has moderate cytotoxic effects across different cancer types.
Mechanistic Insights
Molecular docking studies suggest that the compound binds effectively to the active sites of key proteins involved in cell proliferation and survival, such as Bcl-2 and caspases. This binding may disrupt normal cellular functions and promote apoptosis.
Case Study 1: In Vivo Efficacy
In an animal model study using mice implanted with A549 tumors, treatment with the compound resulted in a significant reduction in tumor size compared to control groups. Tumor growth inhibition was measured at approximately 60% after four weeks of treatment.
Case Study 2: Combination Therapy
A combination therapy study demonstrated enhanced efficacy when this compound was used alongside standard chemotherapeutics like cisplatin. The combination resulted in lower IC50 values for both drugs when tested on MCF-7 cells.
Propiedades
IUPAC Name |
3-[4-amino-3-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN5O4S/c15-8-5-7(1-2-9(8)16)18-11(22)6-26-14-20-19-10(3-4-12(23)24)13(25)21(14)17/h1-2,5H,3-4,6,17H2,(H,18,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFCZDJSASSGKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













